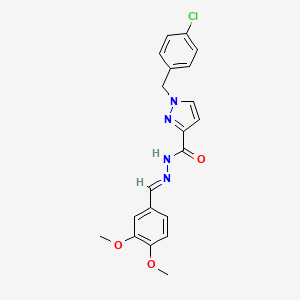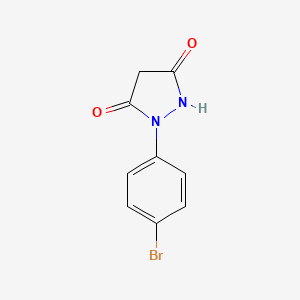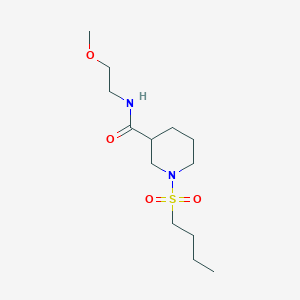
1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide, typically involves the cyclocondensation of hydrazides with appropriate aldehydes or ketones. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by various spectroscopic methods, including FT-IR, NMR, and ESI-MS, alongside single-crystal X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through single-crystal X-ray diffraction. The structure elucidation allows for the determination of the compound's configuration, bond lengths, angles, and overall conformation. For example, the study by Karrouchi et al. (2021) used X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group in E-MBPC, which is a compound structurally similar to this compound.
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These compounds may exhibit nucleophilic and electrophilic sites, facilitating reactions with other chemical entities. The nucleophilic sites are often located on the oxygen and nitrogen atoms, while electrophilic sites can be found on the hydrazone bonds. The stability and reactivity of these compounds can be analyzed through NBO calculations and frontier orbital studies, as demonstrated in the synthesis and analysis of E-MBPC (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of this compound can be inferred from studies on similar compounds. These properties include solubility, melting point, and crystalline structure. The solvation energy and dipole moment in different media can provide insights into the compound's solubility and interaction with solvents, as seen in the study of E-MBPC (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be assessed through theoretical calculations and experimental data. For pyrazole derivatives, NBO analysis helps understand the stability arising from hyper-conjugative interactions and charge delocalization. The mapping of MEP surfaces can reveal nucleophilic and electrophilic sites, providing insights into potential chemical reactions and interactions (Karrouchi et al., 2021).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including those similar to "1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide," involves various spectroscopic techniques for characterization. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction. Theoretical structures were optimized using hybrid B3LYP/6-311++G** calculations, highlighting the importance of dipole moments and solvation energy in understanding the compound's behavior in solution. Additionally, molecular docking studies suggested potential anti-diabetic properties (Karrouchi et al., 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies play a crucial role in identifying potential biological activities of compounds. For instance, docking results for certain pyrazole derivatives indicated their potential as anti-diabetic agents by revealing how these compounds could be designed to inhibit specific proteins involved in diabetes. Such studies are pivotal in drug discovery, offering insights into the molecular interactions between compounds and biological targets (Karrouchi et al., 2021).
Antioxidant and Antitumor Activities
Compounds derived from carbohydrazide have been investigated for their antioxidant and antitumor activities. For instance, certain aromatic C-nucleoside derivatives demonstrated potent antioxidant and antitumor activities, highlighting the potential therapeutic applications of these compounds in managing oxidative stress and cancer (El Sadek et al., 2014).
Corrosion Inhibition
Pyrazole derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is critical in industrial settings where metal corrosion can lead to significant material and financial losses. The efficacy of these compounds as corrosion inhibitors underscores the versatility of pyrazole derivatives in both biological and industrial applications (Paul et al., 2020).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-18-8-5-15(11-19(18)28-2)12-22-23-20(26)17-9-10-25(24-17)13-14-3-6-16(21)7-4-14/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRXOBLGCOCHB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)


![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)